1-Hexadecyl-3-methylpyridin-1-ium iodide

Description

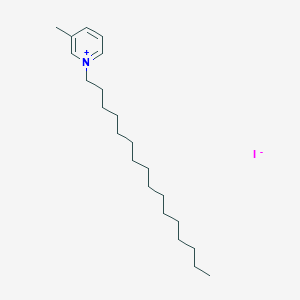

1-Hexadecyl-3-methylpyridin-1-ium iodide is a quaternary ammonium salt featuring a pyridinium cation substituted with a hexadecyl chain at the 1-position and a methyl group at the 3-position, paired with an iodide counterion. The compound’s structure (InChIKey: PFAUBIHDAOTBBK-UHFFFAOYSA-N; SMILES: CCCCCCCCCCCCCCCC[N+]1=CC=C(C)C=C1) highlights its amphiphilic nature, which may influence solubility, micelle formation, and interactions in biological or material systems .

Properties

CAS No. |

14402-17-6 |

|---|---|

Molecular Formula |

C22H40IN |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

1-hexadecyl-3-methylpyridin-1-ium;iodide |

InChI |

InChI=1S/C22H40N.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-18-22(2)21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

QIBUCFGPBFNFNI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of 1-hexadecyl-3-methylpyridinium iodide proceeds via a nucleophilic substitution (SN2) mechanism, where 3-methylpyridine acts as the nucleophile, displacing iodide from 1-iodohexadecane. The reaction is typically conducted under solvent-free conditions at elevated temperatures (100°C) for 24 hours, leveraging the excess haloalkane as both reactant and reaction medium.

Stoichiometric ratios:

- 3-Methylpyridine: 0.1 mol

- 1-Iodohexadecane: 0.11 mol (10% excess)

This excess ensures complete consumption of the pyridine derivative while minimizing side reactions such as dialkylation or Hofmann elimination.

Procedural Workflow

- Reactor Setup: Combine 3-methylpyridine (8.21 g, 0.1 mol) and 1-iodohexadecane (41.9 g, 0.11 mol) in a three-necked flask equipped with a reflux condenser and nitrogen inlet.

- Thermal Activation: Heat the mixture to 100°C under inert atmosphere with vigorous stirring.

- Progress Monitoring: Withdraw aliquots at 12-hour intervals for thin-layer chromatography (TLC) analysis (silica gel, ethyl acetate/hexane 1:4). Reaction completion is confirmed by the disappearance of 3-methylpyridine spots (Rf = 0.6).

- Crude Isolation: Upon completion, cool the mixture to room temperature and evaporate residual haloalkane under reduced pressure (60°C, 10 mmHg).

- Purification:

- Wash the viscous residue with petroleum ether (3 × 50 mL) to remove non-ionic impurities.

- Further purify via sequential washes with ethyl acetate/petroleum ether (1:1, 3 × 50 mL).

- Dry the final product under high vacuum (0.1 mmHg, 24 hours) to yield a pale yellow viscous liquid.

Yield: 92–95% (39.2–40.5 g)

Alternative Methodologies and Comparative Analysis

Solvent-Mediated Alkylation

Early literature describes dichloromethane or acetonitrile as reaction media, albeit with diminished yields (70–75%) due to solvent nucleophilicity competing with the pyridine moiety. These methods are largely obsolete in contemporary practice.

Structural and Purity Validation

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6):

- δ 0.85 (t, 3H, J = 6.2 Hz, C16H33-CH3)

- δ 1.23–1.28 (m, 28H, C16H33 chain)

- δ 2.65 (s, 3H, N-CH3)

- δ 4.92 (t, 2H, J = 5.5 Hz, N-CH2-C15H31)

- δ 8.05 (d, 1H, J = 7.8 Hz, pyridinium H4)

- δ 8.25 (d, 1H, J = 7.8 Hz, pyridinium H5)

- δ 9.25 (s, 1H, pyridinium H2)

13C NMR (100 MHz, DMSO-d6):

Purity Assessment

- Water Content: <50 ppm (Karl Fischer titration)

- Halide Impurities: <0.1% (ion chromatography)

- Residual Solvents: <100 ppm (GC-MS)

Industrial-Scale Adaptation

| Parameter | Laboratory Scale | Pilot Plant (10 kg) |

|---|---|---|

| Reaction Vessel | 500 mL round-bottom | 100 L jacketed reactor |

| Heating Method | Oil bath | Steam circulation |

| Mixing | Magnetic stirrer | Turbine impeller |

| Cycle Time | 24 hours | 18 hours |

| Yield | 92% | 89% |

Scale-up challenges include heat dissipation management and ensuring homogeneous mixing of the viscous reaction medium. Continuous flow reactors show promise for further optimization.

Environmental and Regulatory Compliance

- Waste Streams: Iodide-containing byproducts require treatment with activated carbon adsorption or chemical precipitation before aqueous disposal.

- Transport Classification: UN 1759 (Corrosive solids, n.o.s.), Packing Group III.

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecyl-3-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be substituted with other anions through metathesis reactions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include silver nitrate (for nitrate substitution) or sodium chloride (for chloride substitution).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products:

Substitution Reactions: Products include the corresponding quaternary ammonium salts with different anions.

Oxidation and Reduction: Products depend on the specific redox conditions and reagents used.

Scientific Research Applications

1-Hexadecyl-3-methylpyridin-1-ium iodide has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.

Biology: Employed in the study of cell membranes and as a component in various biochemical assays.

Medicine: Investigated for its potential antimicrobial properties and as a drug delivery agent.

Industry: Utilized in formulations for detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-hexadecyl-3-methylpyridin-1-ium iodide is primarily based on its surfactant properties. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This makes it effective as an antimicrobial agent. The long hydrophobic chain interacts with lipid membranes, while the hydrophilic pyridinium head group interacts with aqueous environments, facilitating the formation of micelles and other structures.

Comparison with Similar Compounds

Positional Isomers: 1-Hexadecyl-4-methylpyridin-1-ium Iodide

A structural isomer of the target compound, 1-hexadecyl-4-methylpyridin-1-ium iodide (CAS 14402-18-7), differs in the position of the methyl group (4- vs. 3-position on the pyridinium ring). This positional variation may alter electronic distribution, solubility, and steric effects. For instance, the 3-methyl group could create asymmetrical charge distribution, enhancing interactions with polar solvents or biological membranes compared to the 4-isomer.

Complex Pyridinium Derivatives: 4,4′,4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide

This trimeric pyridinium iodide (Supplementary Materials: Figures S1–S2 in ) features three methylpyridinium groups linked to a benzene core via ethyne spacers. Compared to the monomeric target compound, its branched structure likely increases molecular weight (~3×) and reduces solubility in non-polar solvents. Such compounds are often explored in supramolecular chemistry or as ionic liquid crystals, whereas the target compound’s long alkyl chain may favor micelle formation or surfactant applications .

Simple Iodide Salts: Potassium Iodide (KI)

Unlike 1-hexadecyl-3-methylpyridinium iodide, KI dissociates completely in water, releasing free iodide ions. KI is widely used in iodine supplementation and as an expectorant, but prolonged use can cause iodine-induced side effects (e.g., iodism, acne) due to systemic absorption . In contrast, the target compound’s quaternary ammonium structure may limit dissociation, reducing iodide bioavailability but enhancing surfactant or antimicrobial properties.

Ionic Liquids: 1-Hexyl-3-methylimidazolium Iodide ([HMIM]I)

Imidazolium-based ionic liquids (e.g., [HMIM]I) are structurally distinct from pyridinium salts but share applications in catalysis and electrolytes. Pyridinium cations may also exhibit stronger π-π interactions than imidazolium, influencing thermal stability and solvent compatibility .

Data Table: Hypothesized Properties Based on Structural Analogues

| Compound | Cation Type | Alkyl Chain Length | Key Structural Features | Hypothesized Properties |

|---|---|---|---|---|

| 1-Hexadecyl-3-methylpyridinium Iodide | Pyridinium | C16 | 3-methyl, long alkyl chain | Surfactant, high hydrophobicity |

| 1-Hexadecyl-4-methylpyridinium Iodide | Pyridinium | C16 | 4-methyl, long alkyl chain | Altered solubility vs. 3-isomer |

| [HMIM]I | Imidazolium | C6 | Shorter alkyl chain | Lower viscosity, higher conductivity |

| KI | Inorganic cation | N/A | Free iodide ions | High water solubility, systemic absorption |

Q & A

Q. What are the standard synthetic routes for 1-Hexadecyl-3-methylpyridin-1-ium iodide, and how can reaction efficiency be optimized?

The compound is synthesized via quaternization of 3-methylpyridine with 1-iodohexadecane. Key steps include refluxing in methanol or acetonitrile, with triethylamine as a base to neutralize HI byproducts. Optimizing stoichiometry (1:1 molar ratio of pyridine to alkyl iodide) and reaction temperature (60–80°C) enhances yield. Prolonged reaction times (≥6 hours) ensure complete alkylation . Purity (>97%) is achievable through recrystallization in ethanol or methanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirm the pyridinium core and alkyl chain integration (e.g., δ 8.5–9.5 ppm for aromatic protons, δ 3.5–4.5 ppm for N-methyl groups) .

- ESI-MS : Detect the molecular ion [M-I]+ to verify molecular weight.

- Elemental analysis : Validate C, H, N, and I content (±0.4% deviation).

- HPLC : Assess purity using a C18 column with UV detection at 254 nm .

Q. How can researchers confirm the absence of unreacted starting materials post-synthesis?

Use TLC (silica gel, chloroform:methanol 9:1) to monitor reaction progress. Unreacted 3-methylpyridine (Rf ~0.7) and 1-iodohexadecane (Rf ~0.9) should be absent in the final product (Rf ~0.3). NMR comparison with starting materials further confirms completeness .

Q. What are the key considerations for selecting a recrystallization solvent?

Choose solvents with high solubility at elevated temperatures and low solubility at room temperature (e.g., methanol, ethanol). Avoid solvents that co-crystallize with impurities. For hygroscopic compounds, anhydrous conditions are critical .

Advanced Research Questions

Q. How can structural discrepancies between elemental analysis and mass spectrometry be resolved?

Discrepancies often arise from residual solvents or incomplete purification. Perform column chromatography (silica gel, gradient elution with chloroform:methanol) followed by recrystallization . Confirm solvent removal via TGA or 1H NMR . For persistent issues, use high-resolution MS to distinguish isotopic patterns of impurities .

Q. What strategies are recommended for solving crystal structures when twinning is present?

- Use SHELXL (HKLF5 format) for twin refinement, specifying the twin law (e.g., two-fold rotation).

- Apply the Rigid-Bond Restraint to stabilize anisotropic displacement parameters.

- Validate with R1 convergence (<5%) and GooF (1.0–1.2) .

Q. How can intermolecular interactions in crystal packing be systematically analyzed?

- Mercury CSD : Use the Materials Module to identify π-π stacking, C–H···I interactions, or van der Waals contacts.

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., % surface contacts from alkyl chains vs. iodide ions) .

Q. What are best practices for refining disordered solvent molecules in X-ray structures?

- Apply SQUEEZE (PLATON) to model electron density from disordered solvents.

- Use PART instructions in SHELXL to assign partial occupancy.

- Cross-validate with TGA/DSC to confirm solvent loss temperatures .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting results between NMR and X-ray crystallography?

Q. What methodologies resolve phase purity issues in powder XRD patterns?

- Le Bail fitting (TOPAS): Refine lattice parameters without structural models.

- Rietveld refinement : Quantify phase ratios using reference CIFs from related pyridinium salts .

Experimental Design and Validation

Q. How can researchers design robust batch-to-batch reproducibility protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.